3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester is a chemical compound that belongs to the class of dihydropyridines. This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds. It is known for its role in hydrogenation reactions and its application in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester typically involves the Hantzsch dihydropyridine synthesis. This method involves the reaction of a β-keto ester, an ammonium salt, and an aldehyde in organic solvents. The reaction mixture is heated to facilitate the formation of the dihydropyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It acts as a mild reducing agent in transfer hydrogenation reactions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite in the presence of wet SiO₂.
Reduction: The compound is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted esters and amides.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a reducing agent.
Medicine: Explored for its use in the synthesis of pharmaceuticals, particularly calcium channel blockers.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester involves its role as a reducing agent. It donates hydrogen atoms to substrates, facilitating their reduction. This compound can interact with molecular targets such as carbonyl compounds, imines, and activated olefins, leading to the formation of reduced products .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another Hantzsch ester used in similar hydrogenation reactions.
Nifedipine: A calcium channel blocker with a similar dihydropyridine structure.
Nicardipine: Another calcium channel blocker with a related structure.
Uniqueness
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester is unique due to its specific ester groups, which can influence its reactivity and solubility. Its dioctyl ester groups make it more lipophilic compared to other similar compounds, potentially affecting its biological activity and applications.
Properties
CAS No. |
56912-21-1 |
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Molecular Formula |
C25H43NO4 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
dioctyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H43NO4/c1-5-7-9-11-13-15-17-29-24(27)22-19-23(21(4)26-20(22)3)25(28)30-18-16-14-12-10-8-6-2/h26H,5-19H2,1-4H3 |
InChI Key |
UHFPEWBQJPWCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(NC(=C(C1)C(=O)OCCCCCCCC)C)C |
Origin of Product |
United States |
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